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molecular formula C11H9NO2 B8682445 4-Isocyanato-3,4-dihydronaphthalen-1(2H)-one CAS No. 62089-83-2

4-Isocyanato-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8682445
M. Wt: 187.19 g/mol
InChI Key: ZUTJIWROSYIREY-UHFFFAOYSA-N
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Patent
US04089976

Procedure details

The following formula I 1,2,3,4-tetrahydro-4-oxo-1-naphthylurea compounds are prepared by reacting 1,2,3,4-tetrahydro-4-oxo-1-naphthylisocyanate or isothiocyanate with the appropriately substituted amines, or by reacting 1,2,3,4-tetrahydro-4-oxo-1-naphthylamine hydrochloride with the appropriately substituted isocyanates, isothiocyanates or carbamoyl chlorides by the process of Example 6. The compounds obtained are listed in Table I below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
substituted isocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
isothiocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
carbamoyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([N:12]=[C:13]=[O:14])[CH2:4][CH2:3]1.[N-:15]=C=S.Cl.O=C1C2C(=CC=CC=2)C(N)CC1>>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([NH:12][C:13]([NH2:15])=[O:14])[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(C2=CC=CC=C12)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=S
Step Three
Name
substituted amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O=C1CCC(C2=CC=CC=C12)N
Step Five
Name
substituted isocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
isothiocyanates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
carbamoyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compounds obtained

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=CC=CC=C12)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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